4-[4-(1-Hydroxyethyl)benzenesulfonamido]benzoic acid
Description
Properties
IUPAC Name |
4-[[4-(1-hydroxyethyl)phenyl]sulfonylamino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S/c1-10(17)11-4-8-14(9-5-11)22(20,21)16-13-6-2-12(3-7-13)15(18)19/h2-10,16-17H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQADXFKBJNFCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the desired transformations .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through crystallization or distillation to ensure the final product meets the required purity standards .
Chemical Reactions Analysis
Types of Reactions
4-[4-(1-Hydroxyethyl)benzenesulfonamido]benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
4-[4-(1-Hydroxyethyl)benzenesulfonamido]benzoic acid is an organic compound with the chemical formula C15H15NO5S and a molecular weight of 321.35 g/mol. It has several applications in scientific research, including use as a building block for synthesizing more complex molecules in chemistry, study for potential biological activities and interactions with biomolecules in biology, investigation for potential therapeutic properties and as an intermediate in drug synthesis in medicine, and utilization in the production of specialty chemicals and materials in industry.
Chemical Reactions Analysis
this compound can undergo various chemical reactions:
- Oxidation The hydroxyethyl group can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). Major products formed include ketones or carboxylic acids.
- Reduction The sulfonamide group can be reduced to form amines. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used. Major products formed include primary or secondary amines.
- Substitution The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions. Major products formed include various substituted aromatic compounds.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The hydroxyethyl and sulfonamido groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include:
- 4-[4-(1-Hydroxyethyl)phenylsulfonamido]benzoic acid
- 4-[4-(1-Hydroxyethyl)benzenesulfonamido]phenylacetic acid
- 4-[4-(1-Hydroxyethyl)benzenesulfonamido]benzamide
Mechanism of Action
The mechanism of action of 4-[4-(1-Hydroxyethyl)benzenesulfonamido]benzoic acid involves its interaction with specific molecular targets. The hydroxyethyl and sulfonamido groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
The following table compares key structural features and properties of 4-[4-(1-Hydroxyethyl)benzenesulfonamido]benzoic acid with related compounds:
Key Observations:
- Hydroxyethyl vs.
- Sulfonamido Linkage: Shared with 3-({[4-(acetylamino)phenyl]sulfonyl}amino)benzoic acid, this group enables hydrogen bonding and contributes to antimicrobial activity .
Physicochemical Properties
| Property | Target Compound | 4-Hydroxybenzoic Acid | 4-(2-Hydroxyethyl)benzoic Acid |
|---|---|---|---|
| Molecular Weight (g/mol) | 329.35 | 138.12 | 166.18 |
| LogP (Predicted) | 1.2–1.5 | 1.34 | 1.0–1.3 |
| Water Solubility | Moderate | High | Moderate |
| Hydrogen Bond Donors | 3 (OH, NH, COOH) | 2 (OH, COOH) | 2 (OH, COOH) |
- The target compound’s higher molecular weight and additional hydrogen-bond donor (hydroxyethyl) may enhance interactions with enzymes like carbonic anhydrase .
Biological Activity
4-[4-(1-Hydroxyethyl)benzenesulfonamido]benzoic acid, also known as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its sulfonamide functional group, which is known for its diverse pharmacological properties, including antibacterial and anti-inflammatory effects. This article delves into the biological activity of this compound, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be depicted as follows:
This structure includes a benzenesulfonamide moiety linked to a benzoic acid derivative, which is essential for its biological activity.
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
- Antimicrobial Activity : Its sulfonamide group is known to interfere with bacterial folic acid synthesis, contributing to its antibacterial properties.
- Cell Signaling Modulation : It may modulate signaling pathways related to immune responses, enhancing cytokine production in immune cells.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against a range of bacteria. The following table summarizes its effectiveness against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anti-inflammatory Effects
A study evaluated the anti-inflammatory effects of the compound using a murine model of inflammation. The results demonstrated that treatment with this compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-α and IL-6.
- Case Study : In a controlled experiment, mice treated with 10 mg/kg of the compound showed a 50% reduction in paw edema compared to the control group.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of sulfonamide derivatives. Modifications at specific positions on the benzene ring can enhance potency and selectivity. For instance:
- Substituting different functional groups at the para position can increase anti-inflammatory effects.
- Altering the hydroxyethyl group may improve solubility and bioavailability.
Q & A
Basic Question: What are the recommended synthetic routes for 4-[4-(1-Hydroxyethyl)benzenesulfonamido]benzoic acid, and how can purity be optimized?
Methodological Answer:
The synthesis typically involves coupling a sulfonyl chloride derivative with an aminobenzoic acid. For example:
Sulfonamide Formation : React 4-(1-hydroxyethyl)benzenesulfonyl chloride with 4-aminobenzoic acid in anhydrous dichloromethane, using a base like triethylamine to neutralize HCl byproducts .
Purification : Recrystallize the crude product using a polar aprotic solvent (e.g., dimethylformamide) to remove unreacted starting materials. Monitor purity via HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) .
Yield Optimization : Control reaction temperature (0–5°C for exothermic steps) and stoichiometric ratios (1:1.1 sulfonyl chloride to amine) to minimize side products .
Basic Question: How is the molecular structure of this compound characterized, and what techniques resolve ambiguities in stereochemistry?
Methodological Answer:
X-ray Crystallography : Resolve the sulfonamido linkage and hydroxyethyl group conformation using single-crystal diffraction (e.g., Cu-Kα radiation, 296 K). Compare bond angles and torsion angles with similar structures (e.g., 4-(4-methylbenzenesulfonamido)benzoic acid) to confirm spatial arrangement .
Spectroscopic Analysis :
- NMR : Assign peaks using - and -NMR in DMSO-d6. The hydroxyethyl proton (δ 4.8–5.2 ppm) and sulfonamido NH (δ 10.2–10.5 ppm) are key markers .
- IR Spectroscopy : Confirm sulfonamide (1320–1360 cm) and carboxylic acid (1680–1720 cm) functional groups .
Advanced Question: How can researchers optimize reaction conditions to mitigate competing side reactions (e.g., sulfonate ester formation)?
Methodological Answer:
Design of Experiments (DoE) : Use fractional factorial designs to test variables:
- Factors : Solvent polarity (DMF vs. THF), temperature (20–60°C), and catalyst (e.g., DMAP).
- Response Variables : Yield, purity, and byproduct formation .
Kinetic Studies : Monitor reaction progress via in-situ FTIR or LC-MS to identify intermediate species. Adjust reaction time to terminate before side reactions dominate .
Solvent Selection : High-polarity solvents (e.g., DMF) stabilize transition states for sulfonamide formation over esterification .
Advanced Question: How should contradictory bioactivity data (e.g., enzyme inhibition vs. no effect) be analyzed?
Methodological Answer:
Assay Validation :
- Positive Controls : Compare with known sulfonamide inhibitors (e.g., acetazolamide) under identical conditions.
- Dose-Response Curves : Ensure linearity in the 1–100 µM range to rule out solubility issues .
Structural-Activity Relationship (SAR) : Modify the hydroxyethyl group to methyl or hydrogen analogs. Test if bioactivity correlates with steric bulk or hydrogen-bonding capacity .
Computational Docking : Use AutoDock Vina to model interactions with enzyme active sites (e.g., carbonic anhydrase). Compare binding energies of enantiomers if chirality is present .
Advanced Question: What solvent systems enhance crystallization for X-ray-quality single crystals?
Methodological Answer:
Solvent Screening : Test mixed-solvent systems (e.g., DMF/water, ethanol/ethyl acetate) using slow evaporation. The compound’s low solubility in water (<0.1 mg/mL) necessitates polar aprotic solvents .
Temperature Gradients : Cool saturated solutions from 50°C to 4°C at 2°C/hour to promote nucleation .
Additives : Introduce co-solvents like 1,4-dioxane (5% v/v) to reduce surface tension and improve crystal morphology .
Advanced Question: How can computational methods predict optimal synthetic pathways for derivatives?
Methodological Answer:
Reaction Path Search : Use quantum chemical software (Gaussian 16) to calculate transition states for sulfonamide formation. Compare activation energies of alternative pathways (e.g., nucleophilic substitution vs. radical mechanisms) .
Machine Learning : Train models on PubChem data (e.g., reaction yields, solvents) to predict optimal conditions for novel derivatives. Prioritize descriptors like Hammett σ values for substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
